Product packaging for Formyl-5-hydroxykynurenamine(Cat. No.:CAS No. 958733-17-0)

Formyl-5-hydroxykynurenamine

Cat. No.: B1195103
CAS No.: 958733-17-0
M. Wt: 208.21 g/mol
InChI Key: CKAXPTWYSHDIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formyl-5-hydroxykynurenamine (C 10 H 12 N 2 O 3 ) is a metabolite involved in the essential amino acid tryptophan's complex catabolism, specifically within the kynurenine pathway . This pathway is a major focus of research due to its critical role in generating both neuroprotective and neurotoxic compounds, and in regulating immune responses . As an intermediate, this compound is part of a metabolic network that produces several biogenic amines with demonstrated immunomodulatory activities. For instance, related metabolites like 3-hydroxy-L-kynurenamine have been shown to exhibit significant anti-inflammatory properties by inhibiting the IFN-γ-mediated STAT1/NF-κΒ pathway in dendritic cells . Perturbations in the kynurenine pathway have been extensively linked to immune dysfunction and neuropsychiatric disorders. Research indicates that an imbalance in this pathway, leading to the increased production of metabolites like the NMDA receptor agonist quinolinic acid, is associated with major depressive disorder (MDD) . Therefore, this compound represents a valuable tool for researchers building a comprehensive understanding of tryptophan metabolism's role in health and disease. Investigating this compound and its related pathway can provide crucial insights into the biochemical mechanisms underlying neuroinflammation, immune tolerance, and the development of novel therapeutic strategies for related conditions . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O3 B1195103 Formyl-5-hydroxykynurenamine CAS No. 958733-17-0

Properties

CAS No.

958733-17-0

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-[2-(3-aminopropanoyl)-4-hydroxyphenyl]formamide

InChI

InChI=1S/C10H12N2O3/c11-4-3-10(15)8-5-7(14)1-2-9(8)12-6-13/h1-2,5-6,14H,3-4,11H2,(H,12,13)

InChI Key

CKAXPTWYSHDIBN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)C(=O)CCN)NC=O

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)CCN)NC=O

physical_description

Solid

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Formyl 5 Hydroxykynurenamine

Upstream Precursors and Initial Metabolic Transformations

The journey to Formyl-5-hydroxykynurenamine begins with the essential amino acid L-tryptophan, which undergoes several metabolic steps to yield the direct precursor, serotonin (B10506).

Tryptophan is an essential amino acid indispensable for protein synthesis and serves as the foundational molecule for several metabolic pathways. nih.gov One of the most significant of these is the kynurenine (B1673888) pathway, which is responsible for the majority of tryptophan degradation in the body. nih.govyoutube.com This pathway is initiated by the catalytic action of specific enzymes that convert tryptophan into N-formylkynurenine, the first stable intermediate. nih.govnih.gov The activation of the kynurenine pathway effectively shunts tryptophan away from other uses, such as the production of serotonin or protein. youtube.comfrontiersin.org This process is the starting point for the eventual synthesis of a cascade of biologically active molecules, including this compound. nih.govhmdb.ca

While the kynurenine pathway is the primary route for tryptophan catabolism, a smaller but vital fraction is directed towards the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine). youtube.com The initial and rate-limiting step in serotonin synthesis is the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase. nih.gov 5-HTP is then subsequently converted to serotonin. nih.gov

Serotonin, a well-known neurotransmitter, also functions as a direct metabolic precursor for this compound. hmdb.ca The biosynthesis of this compound occurs when serotonin is catabolized via a specific branch of the kynurenine pathway. hmdb.ca Instead of being degraded by its primary enzyme, monoamine oxidase, serotonin can be targeted by the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov This enzymatic action on serotonin initiates the formation of kynurenine-related metabolites.

Studies have demonstrated this metabolic link. For instance, research using slices of rabbit ileum incubated with 5-hydroxytryptophan (a serotonin precursor) identified the production of several metabolites, including 5-hydroxykynurenamine (B1194722). nih.govnih.gov 5-hydroxykynurenamine is the direct molecular base which is then formylated to become this compound. nih.govebi.ac.uk The presence of these compounds confirms that the pathway from a serotonin precursor to kynurenamine derivatives is biologically active. nih.govnih.gov

Enzymatic Mechanisms of this compound Formation

The conversion of serotonin to this compound is a specific enzymatic process catalyzed by indoleamine 2,3-dioxygenase 1 (IDO1), which is part of a family of related enzymes with distinct properties.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a cytosolic, heme-containing enzyme that serves as the initial and rate-limiting step in the degradation of tryptophan along the kynurenine pathway. nih.govfrontiersin.org However, its substrate specificity is not limited to tryptophan. IDO1 exhibits broad recognition for various indole-bearing compounds, including tryptamine, melatonin (B1676174), and, significantly, serotonin. nih.govtandfonline.com The biosynthesis of this compound from serotonin is directly mediated by the catalytic activity of IDO1. hmdb.ca The expression of IDO1 is inducible and can be significantly upregulated by pro-inflammatory cytokines such as interferon-γ (IFN-γ), linking immune system activation to this metabolic pathway. nih.govnih.govfrontiersin.org

The core catalytic function of IDO1 involves the oxidative cleavage of the indole (B1671886) ring of its substrates. nih.govnih.gov In the case of serotonin, IDO1 catalyzes the cleavage of the 2,3-double bond of the indole moiety. This reaction incorporates molecular oxygen across the bond, leading to the opening of the bicyclic indole structure and forming N-formyl-5-hydroxykynurenamine. This is the pivotal step that transforms the indoleamine structure of serotonin into a kynurenine-type derivative. Research on the metabolism of serotonin precursors in rabbit intestinal tissue has shown that the formation of kynurenine-like compounds, such as 5-hydroxykynurenine (B1197592) and 5-hydroxykynurenamine, results from this indole ring cleavage by indoleamine 2,3-dioxygenase. nih.govnih.gov

The IDO family includes another enzyme, Indoleamine 2,3-dioxygenase 2 (IDO2), which is genetically homologous to IDO1. mdpi.com Despite their similarity, the two isoforms have distinct expression patterns, catalytic activities, and potential physiological roles. mdpi.comfrontiersin.org

FeatureIDO1IDO2
Tryptophan Catalysis High catalytic efficiency (K_m ≈ 5-22 µM). mdpi.comresearchgate.netVery low catalytic efficiency (K_m ≈ 6.8-9.4 mM), approximately 100-fold higher than physiological tryptophan levels. frontiersin.orgresearchgate.net
Kinetics Subject to substrate inhibition at high tryptophan concentrations. mdpi.comFollows standard Michaelis-Menten kinetics. mdpi.com
Substrate Specificity Broad; acts on L-tryptophan, D-tryptophan, serotonin, and tryptamine. tandfonline.comWeaker activity and less characterized, but considered a poor tryptophan-catabolizing enzyme. frontiersin.orgresearchgate.net
Expression Inducible and widely expressed in various tissues and immune cells. nih.govfrontiersin.orgMore restricted expression, found in liver, kidney, and antigen-presenting cells. frontiersin.org
Immunological Role Generally considered immunosuppressive, mediating T-cell suppression. mdpi.comRole is context-dependent and can be pro-inflammatory, particularly involving B-cell responses. mdpi.comfrontiersin.org

Downstream Metabolic Fates and Derivative Compounds

This compound is a metabolite that undergoes further enzymatic conversions, leading to the formation of other bioactive compounds within the kynurenine pathway.

While direct enzymatic conversion of this compound to 5-Hydroxykynurenine is not explicitly detailed in the provided research, the metabolic link is evident through related reactions. A structurally similar compound, 5-hydroxy-N-formylkynurenine, is known to be converted into 5-hydroxykynurenine and formic acid, a reaction catalyzed by the enzyme kynurenine formamidase. hmdb.ca Given that this compound is defined as a hydroxykynurenamine with a formyl group on the aryl amine, its hydrolysis would be expected to yield 5-hydroxykynurenamine. nih.govebi.ac.uk The formation of 5-hydroxykynurenine from 5-hydroxytryptophan has been demonstrated in rabbit small intestine, highlighting the existence of a pathway that generates these kynurenine derivatives. nih.govnih.gov

Kynurenine formamidase is a key enzyme in the kynurenine pathway that hydrolyzes N-formylkynurenine to produce L-kynurenine. mdpi.com This enzyme also acts on other formylated compounds within the pathway. For instance, it facilitates the conversion of 5-hydroxy-N-formylkynurenine to 5-hydroxykynurenine. hmdb.ca This suggests a broader role for kynurenine formamidase in the processing of various formylated kynurenine derivatives, which would likely include metabolites downstream of this compound.

This compound is chemically defined as a hydroxykynurenamine, specifically a derivative of 5-hydroxykynurenamine where a formyl group is attached to the aryl amine. nih.govebi.ac.uk This structural relationship places it within a family of related compounds. The broader kynurenine pathway involves several N-formylkynurenines, with N-formyl-L-kynurenine being the initial product of tryptophan oxidation. nih.gov The metabolism of 5-hydroxytryptophan can also lead to the formation of both 5-hydroxykynurenine and 5-hydroxykynurenamine, indicating a complex interplay between these derivatives. nih.govnih.gov

Table 1: Key Kynurenine Pathway Metabolites and their Relationships

CompoundPrecursor(s)Key Enzyme(s)Metabolic Product(s)
This compound SerotoninIndoleamine 2,3-dioxygenase 1 hmdb.ca-
N-formyl-L-kynurenine TryptophanIndoleamine-2,3-dioxygenase (IDO), Tryptophan-2,3-dioxygenase (TDO) mdpi.comL-kynurenine mdpi.com
5-hydroxy-N-formylkynurenine 5-hydroxy-L-tryptophanIndoleamine 2,3-dioxygenase 1 hmdb.ca5-hydroxykynurenine hmdb.ca
5-hydroxykynurenine 5-hydroxytryptophanIndoleamine 2,3-dioxygenase nih.govnih.gov-
5-hydroxykynurenamine 5-hydroxytryptophanIndoleamine 2,3-dioxygenase nih.govnih.gov-

Integration within Broader Metabolic Networks

The metabolism of this compound is not an isolated process but is deeply integrated into larger metabolic networks, primarily the tryptophan and serotonin pathways.

This compound is a recognized metabolite within the human tryptophan metabolism pathway. nih.govhmdb.ca The kynurenine pathway is the principal route for tryptophan catabolism, accounting for over 90% of its metabolism. nih.gov This pathway is initiated by the enzymes indoleamine-2,3-dioxygenase (IDO) and tryptophan-2,3-dioxygenase (TDO), which convert tryptophan into N-formyl-L-kynurenine. mdpi.com The pathway then branches into several downstream metabolites. The formation of this compound from serotonin, a tryptophan derivative, underscores its position within this extensive metabolic network. hmdb.ca Studies in rabbit small intestine have shown that the metabolism of 5-hydroxytryptophan, another tryptophan derivative, leads to significant production of kynurenine pathway metabolites like 5-hydroxykynurenine and 5-hydroxykynurenamine, further solidifying the link. nih.govnih.gov

A significant interconnection exists between the kynurenine and serotonin pathways, as evidenced by the biosynthesis of this compound from serotonin, a reaction catalyzed by indoleamine 2,3-dioxygenase 1. hmdb.ca This demonstrates a direct catabolic route from the neurotransmitter serotonin into the kynurenine pathway. Furthermore, the metabolism of the serotonin precursor, 5-hydroxytryptophan, by indoleamine 2,3-dioxygenase also yields kynurenine derivatives, including 5-hydroxykynurenine and 5-hydroxykynurenamine. nih.govnih.gov This enzymatic crossover allows for the regulation of serotonin levels via the kynurenine pathway. nih.gov Some metabolites of the kynurenine pathway, such as 5-hydroxykynurenamine, can also interact with serotonin receptors, suggesting a functional overlap between the two pathways. nih.gov

Potential Links to Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis (e.g., via quinolinate)

The metabolic pathway of this compound is intrinsically linked to the de novo synthesis of Nicotinamide Adenine Dinucleotide (NAD+), an essential coenzyme for numerous cellular processes. nih.gov This connection is established through the kynurenine pathway, which is the sole pathway for the de novo synthesis of NAD+ from the essential amino acid tryptophan. nih.gov

The kynurenine pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which convert tryptophan into N-formylkynurenine. nih.gov While this compound is derived from 5-hydroxylated precursors, it is part of this broader catabolic cascade that ultimately yields NAD+. nih.govnih.gov

The pathway proceeds through several biologically active intermediates. Downstream from the initial metabolites, 3-hydroxyanthranilate is oxidized to form 2-amino-3-carboxymuconic 6-semialdehyde, which can then cyclize to form quinolinic acid (quinolinate). nih.gov Quinolinate is a critical precursor for NAD+ synthesis. nih.govfrontiersin.org The enzyme quinolinate phosphoribosyltransferase (QPRT) catalyzes the conversion of quinolinate and 5-phosphoribosyl-1-pyrophosphate into nicotinic acid mononucleotide, which then enters the final stages of NAD+ biosynthesis. frontiersin.org

Therefore, while this compound itself is not a direct precursor to quinolinate, its formation signifies the activation of the initial steps of a metabolic route that culminates in NAD+ production. The regulation of enzymes like IDO, which produce this compound, can thus influence the flux of metabolites through the kynurenine pathway, ultimately impacting the cellular levels of NAD+. nih.gov

Research Findings on the Kynurenine Pathway

PrecursorEnzymeProductSignificance in Pathway
TryptophanIndoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO)N-formylkynurenineInitiates the kynurenine pathway. nih.gov
SerotoninIndoleamine 2,3-dioxygenase 1 (IDO1)This compound A key step in serotonin metabolism via the kynurenine pathway. hmdb.canih.gov
5-HydroxytryptophanIndoleamine 2,3-dioxygenase5-HydroxykynurenineDemonstrates the diversion of serotonin precursors into the kynurenine pathway. nih.govnih.gov
3-Hydroxyanthranilate3-hydroxyanthranilate 3,4-dioxygenase2-amino-3-carboxymuconic 6-semialdehydeA branching point leading towards NAD+ synthesis. nih.gov
2-amino-3-carboxymuconic 6-semialdehyde(spontaneous cyclization)QuinolinateThe direct precursor for the de novo synthesis of NAD+ via the kynurenine pathway. nih.govnih.gov
QuinolinateQuinolinate phosphoribosyltransferase (QPRT)Nicotinic acid mononucleotideCommits the metabolite to the NAD+ biosynthetic pathway. frontiersin.org

Biological Roles and Mechanistic Implications in Model Systems

Function as an Intermediate Metabolite in Biochemical Cycles

Formyl-5-hydroxykynurenamine is a recognized intermediate in the tryptophan metabolic pathway. hmdb.cafoodb.ca Its biosynthesis occurs via the enzymatic action of indoleamine 2,3-dioxygenase 1 (IDO1) on serotonin (B10506). hmdb.cagenecards.org This reaction involves the cleavage of the indole (B1671886) ring of serotonin and the incorporation of molecular oxygen, yielding this compound. genome.jp This positions the compound as a key node linking serotonin degradation to the kynurenine (B1673888) pathway, a major route for tryptophan catabolism that produces a variety of bioactive molecules. nih.govgenome.jpkegg.jp

The formation of this compound is a critical step in the catabolic cascade. Following its synthesis, it can be further metabolized, contributing to the pool of kynurenine derivatives that have diverse physiological roles. The enzyme IDO1, which catalyzes its formation, is considered a rate-limiting step in tryptophan catabolism, highlighting the regulatory importance of this conversion. genecards.org

Involvement in Non-Human Organismal Metabolism

The presence and metabolic significance of this compound have been investigated in several non-human model organisms, revealing both conserved and species-specific aspects of its function.

In mammalian systems, this compound has been identified as a product of tryptophan metabolism.

Mouse: The compound has been noted as a metabolite in NIH-Swiss mice, where its pathway was identified as significant during pregnancy-induced metabolic changes. biorxiv.org Studies on mouse liver homogenates have also confirmed the conversion of 5-hydroxykynurenine (B1197592) to its derivative 5-hydroxykynurenamine (B1194722), indicating the activity of this metabolic route in murine models. hmdb.ca However, research on the closely related melatonin (B1676174) metabolite, N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK), failed to detect it in mice under normal or acetaminophen-induced oxidative stress conditions, suggesting that this particular branch of the pathway may not be significant under all physiological states in this model. nih.gov

Donkeys: Currently, there is a lack of specific scientific literature documenting the presence or metabolic role of this compound in donkeys. Research in this species has focused more broadly on metabolic disorders like hyperlipemia and insulin (B600854) dysregulation. madbarn.combohrium.com

Zebrafish: The presence of this compound is confirmed in zebrafish, where it functions within the tryptophan metabolism pathway. nih.gov Its levels are subject to regulation by key metabolic signaling pathways, as demonstrated in genetic knockout models.

Genetic manipulation in model organisms has provided precise insights into the regulation of this compound levels. A study utilizing a glucagon (B607659) receptor (gcgr) knockout zebrafish model conducted an integrated analysis of metabolomics, lipidomics, and transcriptomics. nih.gov

The results revealed a significant disruption of the tryptophan metabolism pathway in the gcgr knockout zebrafish. nih.gov Specifically, this compound was identified as one of several metabolites that were significantly down-regulated. nih.gov This finding demonstrates that glucagon signaling plays a role in maintaining the metabolic flux through this pathway.

Table 1. Alteration of Tryptophan Metabolites in gcgr-/- Zebrafish Brain
MetaboliteLog2 Fold Change
Serotonin-1.77
N-Acetylserotonin-1.79
Melatonin-1.04
6-Hydroxymelatonin-1.85
This compound-1.25
Indole-3-ethanol-0.75
3-Methyldioxyindole-1.00
Skatole-0.93

Data adapted from a 2021 study on gcgr-/- mutant zebrafish. nih.gov

Based on available scientific literature, the presence of this compound has not been documented in the invertebrate species Daphnia pulex. While this crustacean is a common model organism for environmental and toxicological studies, its specific tryptophan metabolic pathways, particularly relating to this compound, remain uncharacterized. ebi.ac.uk

Participation in Oxidative Stress Pathways (in in vitro or animal models)

While direct studies on the antioxidant properties of this compound are limited, research on structurally similar formylated kynuramines, such as N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK), provides significant insights. AFMK, a metabolite of melatonin, is generated through interactions with reactive oxygen species and functions as a potent antioxidant. nih.govnih.gov

In rat models, AFMK has been shown to prevent lipid peroxidation in liver homogenates and reduce oxidative damage to DNA. nih.gov It is described as a molecule capable of donating two electrons, functioning as a reductive force to neutralize free radicals. nih.govresearchgate.net These findings in animal models suggest that the formylated kynuramine (B1673886) structure may be intrinsically linked to mechanisms that counteract oxidative stress.

Analytical Methodologies for Formyl 5 Hydroxykynurenamine Research

Advanced Chromatographic and Spectrometric Techniques

The accurate analysis of Formyl-5-hydroxykynurenamine in complex biological samples relies on sophisticated analytical platforms that offer high sensitivity and selectivity. Liquid chromatography coupled with mass spectrometry is the predominant approach, with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) being a particularly powerful technique. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Detection and Quantification

UPLC-MS/MS is a highly sensitive and selective method for the determination of tryptophan metabolites, including this compound. nih.govkuleuven.be This technique utilizes UPLC systems with sub-two-micron particle columns for high-resolution separation, coupled with a triple quadrupole mass spectrometer for precise detection and quantification. nih.gov

One established reverse-phase (RP)-UPLC-MS/MS method employs a C18 column, such as an ACQUITY UPLC HSS T3, for separation. nih.govfrontiersin.org The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid). nih.govfrontiersin.orgrsc.org The mass spectrometer is often operated in positive electrospray ionization (ESI+) mode, with optimized parameters for cone gas flow, desolvation gas flow, source temperature, and capillary voltage to ensure maximal signal intensity for the target analyte. nih.gov

Table 1: Example of UPLC-MS/MS Parameters for Tryptophan Metabolite Analysis

Parameter Setting
Chromatography System ACQUITY UPLC® I class system nih.gov
Column ACQUITY UPLC® HSS T3, 1.8 µm (2.1 x 100 mm) nih.gov
Mobile Phase A 0.1% Formic Acid in Water nih.govrsc.org
Mobile Phase B Acetonitrile with 0.1% Formic Acid nih.govrsc.org
Flow Rate 0.4 mL/min nih.govrsc.orgnih.gov
Column Temperature 30 °C nih.gov
Injection Volume 5 µL nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive nih.gov
Mass Spectrometer Triple Quadrupole nih.gov
Capillary Voltage 3.5 kV nih.gov
Source Temperature 150 °C nih.gov
Desolvation Temperature 350 °C nih.gov

This interactive table summarizes typical parameters used in UPLC-MS/MS methods for the analysis of this compound and related metabolites.

The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions for each analyte, which significantly reduces background noise and improves the accuracy of quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is another prevalent analytical platform for the simultaneous determination of tryptophan metabolites in biological fluids. nih.gov While UPLC offers faster analysis and higher resolution, HPLC remains a robust and reliable technique. HPLC systems are commonly coupled with various detectors, including ultraviolet (UV), fluorescence, or mass spectrometry (MS). nih.gov

A typical HPLC setup for the analysis of metabolites like this compound involves a reversed-phase C18 column. plos.org The mobile phase often consists of a gradient of acetonitrile and water, both containing a small percentage of formic acid to improve peak shape and ionization efficiency. plos.org

Table 2: Representative HPLC System Configuration

Component Specification
System Agilent capillary 1100 binary system plos.org
Column Agilent eclipse plus reversed-phase C18 (100 × 2.1 mm, 1.8 µm) plos.org
Mobile Phase A 0.1% (v/v) formic acid in 5% (v/v) ACN/water plos.org
Mobile Phase B 0.1% (v/v) formic acid in ACN plos.org
Gradient Profile A multi-step gradient from 20% to 98% B plos.org

This interactive table outlines a common HPLC configuration for separating complex biological mixtures containing this compound.

Strategies for Sample Preparation from Biological Matrices

The analysis of this compound from biological matrices such as plasma, serum, or tissue requires meticulous sample preparation to remove interfering substances and enrich the analyte of interest. nih.govfrontiersin.orgthno.org

Extraction and Purification Methodologies

A primary goal of sample preparation is the removal of proteins, which can interfere with chromatographic analysis and contaminate the analytical system. Protein precipitation is a widely used and effective method. nih.govgoogle.com This is commonly achieved by adding a water-miscible organic solvent, such as acetonitrile (ACN) or methanol, to the biological sample. nih.govthno.orggoogle.com

A common procedure for plasma or serum involves the following steps:

Addition of a cold organic solvent (e.g., acetonitrile or a methanol/acetonitrile/water mixture) to the sample. nih.govthno.orggoogle.com

Thorough mixing via vortexing to ensure complete protein denaturation and precipitation. nih.govthno.org

Centrifugation at high speed and low temperature to pellet the precipitated proteins. nih.govthno.org

Collection of the supernatant, which contains the metabolites of interest, for subsequent analysis. nih.govthno.org

In some metabolomics studies, samples may undergo homogenization, ultrasonication, and lyophilization (freeze-drying) before being reconstituted in a suitable solvent for injection into the LC-MS system. frontiersin.org

Table 3: Comparison of Extraction Protocols for Biological Samples

Biological Matrix Extraction Solvent Key Steps
Human Plasma Acetonitrile (ACN) nih.govgoogle.com Protein precipitation, vortexing, centrifugation. nih.gov
Human Serum Methanol:Acetonitrile:Water (5:3:2 v/v) thno.org Protein precipitation, vortexing, centrifugation. thno.org
Zebrafish Larvae Methanol:Acetonitrile:Water (2:2:1) frontiersin.org Homogenization, ultrasonication, precipitation, centrifugation, lyophilization, reconstitution. frontiersin.org

This interactive table highlights different methodologies for extracting metabolites from various biological sources.

Considerations for Matrix Effects and Interference Mitigation

Matrix effects are a significant challenge in quantitative bioanalysis using LC-MS. researchgate.net These effects arise from co-eluting endogenous components of the biological matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as ion suppression or enhancement. researchgate.netresearchgate.net This can lead to inaccurate and unreliable quantification. researchgate.net

Strategies to mitigate matrix effects include:

Efficient Sample Cleanup: Thorough extraction and purification procedures are crucial to remove as many interfering matrix components as possible.

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from co-eluting matrix components is essential.

Use of Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS) is the most effective way to compensate for matrix effects. SIL-IS are chemically identical to the analyte but have a different mass, and they experience the same matrix effects as the analyte, allowing for accurate correction during data processing. nih.gov

Method Validation: The matrix effect should be thoroughly investigated during method validation by comparing the analyte response in a standard solution to the response in a sample where the analyte has been spiked into a blank matrix extract. nih.gov

In some cases, despite optimization, significant matrix effects for certain analytes may persist, potentially leading to their exclusion from a multi-analyte method if validation criteria cannot be met. nih.gov

Quantitative Approaches and Method Validation in Research Settings

For research findings to be considered reliable and reproducible, the analytical methods used must be rigorously validated. Method validation ensures that the analytical procedure is suitable for its intended purpose. For bioanalytical methods, validation is often performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.gov

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing calibration standards at several concentration levels and evaluating the coefficient of determination (R²), which should ideally be close to 1.0. nih.gov

Accuracy: The closeness of the measured value to the true value. It is expressed as a percentage of the nominal concentration and is determined by analyzing quality control (QC) samples at different concentrations. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LLOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, autosampler stability). nih.gov

Quality control (QC) samples are prepared at multiple concentration levels (e.g., LLOQ, low, medium, and high) and are analyzed alongside the study samples to ensure the validity of the results for each analytical run. nih.gov

Table 4: Typical Acceptance Criteria for Method Validation Parameters (based on ICH Guidelines)

Validation Parameter Acceptance Criteria
Coefficient of Determination (R²) > 0.99 nih.gov
Precision (RSD) < 15% (except at LLOQ, where it can be < 20%) nih.gov
Accuracy Within ±15% of the nominal value (except at LLOQ, where it can be within ±20%) nih.gov
Carryover < 20% of the LLOQ nih.gov

This interactive table presents common acceptance criteria used during the validation of bioanalytical methods.

Use of Internal Standards in Metabolomic Studies

In quantitative metabolomics, especially when using mass spectrometry, the use of internal standards (IS) is essential to correct for variations that can occur during sample preparation and analysis. nih.gov These variations can stem from differences in extraction efficiency, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. nih.gov

For the analysis of kynurenine (B1673888) pathway metabolites, the gold standard is the use of stable isotope-labeled internal standards (SIL-IS). nih.gov A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier isotope (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). Since SIL-IS have nearly identical physicochemical properties to the native analyte, they co-elute during chromatography and experience similar matrix effects. nih.gov However, they can be distinguished by the mass spectrometer due to their different mass-to-charge ratios (m/z).

While a dedicated SIL-IS for every analyte is ideal, their availability and cost can be limiting factors. nih.gov In studies analyzing multiple kynurenine pathway metabolites, a common approach is to use a panel of available SIL-IS for the main compounds like tryptophan and kynurenine. For a compound like this compound, if a specific SIL-IS is not commercially available, researchers may synthesize it or use a structurally similar labeled compound as an internal standard, though this is a less accurate approach.

A study on a related compound, N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK), successfully synthesized a deuterated internal standard (AFMK-D3) for accurate quantification. nih.gov A similar strategy could be employed for this compound. The selection and use of appropriate internal standards are a critical part of method validation to ensure data accuracy and reliability.

Table 1: Common Internal Standards in Kynurenine Pathway Analysis

Internal StandardAnalyte(s) MonitoredRationale for Use
Tryptophan-d5TryptophanStable isotope-labeled analog for the precursor of the pathway.
Kynurenic acid-d5Kynurenic acidSpecific SIL-IS for a key neuroactive metabolite.
5-Hydroxytryptamine-d4Serotonin (B10506)Used for a related pathway, but can be included in broader tryptophan metabolism studies.
Indole-d7Indole-related compoundsCan be used for other branches of tryptophan metabolism.

Method Sensitivity and Specificity Assessments

For any analytical method, validation is crucial to ensure its performance is adequate for the intended purpose. Key parameters that are assessed include sensitivity, specificity, accuracy, precision, and linearity.

Sensitivity is typically defined by the limit of detection (LOD) and the lower limit of quantification (LLOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov For kynurenine pathway metabolites, which can be present at low nanomolar concentrations, high sensitivity is paramount. nih.gov Methods utilizing UPLC-MS/MS have achieved LLOQ values in the range of 0.1 to 25 ng/mL for various tryptophan-related compounds. semanticscholar.org

Specificity refers to the ability of the method to measure the analyte of interest without interference from other components in the sample matrix. dovepress.com In LC-MS/MS, specificity is achieved through a combination of chromatographic separation and the use of multiple reaction monitoring (MRM). In MRM, a specific precursor ion (corresponding to the molecular weight of the analyte) is selected and fragmented, and a specific product ion is then monitored for quantification. nih.gov The selection of unique precursor-to-product ion transitions for this compound would be a critical step in method development to ensure specificity. For instance, in the analysis of the related compound AFMK, the m/z transition from 265 to 178 was used for quantification. nih.gov

Table 2: Typical Performance Characteristics of LC-MS/MS Methods for Kynurenine Metabolites

ParameterTypical Value/RangeSignificance
Lower Limit of Quantification (LLOQ)1.96 - 48.8 ng/mLIndicates the sensitivity of the method for low-concentration metabolites. nih.gov
Linearity (r²)>0.99Demonstrates a proportional response of the instrument to the analyte concentration.
Intra- and Inter-day Precision (%RSD)<15%Shows the reproducibility of the method over short and long periods. semanticscholar.org
Accuracy (%Bias)85-115%Indicates how close the measured value is to the true value.

Challenges and Innovations in Analytical Characterization

The analysis of this compound and other kynurenine pathway metabolites is not without its challenges. However, ongoing innovations in analytical chemistry are helping to address these issues.

Challenges:

Wide Range of Concentrations: Metabolites in the kynurenine pathway are present in biological fluids at vastly different concentrations, with precursors like tryptophan in the micromolar range and some signaling molecules at nanomolar or even lower levels. nih.gov This requires analytical methods with a wide dynamic range.

Structural Similarity and Cross-Interferences: Many kynurenine metabolites are structurally very similar, which can lead to chromatographic co-elution and potential cross-talk in the mass spectrometer. mdpi.com For example, tryptophan has been shown to generate unexpected signals in the MS/MS channels for kynurenine and kynurenic acid. mdpi.com Careful optimization of chromatographic conditions and MRM transitions is necessary to mitigate this.

Analyte Stability: Some tryptophan metabolites can be unstable, and their concentrations can be affected by sample collection, handling, and storage procedures. Establishing robust protocols is essential for reliable results.

Matrix Effects: The complexity of biological samples can lead to significant matrix effects, which can impact the accuracy of quantification. nih.gov The use of SIL-IS is the most effective way to compensate for these effects.

Innovations:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provides greater mass accuracy and resolution. This can help to improve specificity by more accurately distinguishing between analytes and interfering compounds, which is particularly useful in untargeted metabolomics studies.

Improved Chromatographic Techniques: Advances in column chemistries, such as the use of biphenyl (B1667301) phases, have shown improved separation for challenging kynurenine metabolites like quinolinic acid. researchgate.net The continuous development of UPLC and other high-efficiency liquid chromatography systems allows for faster analysis times and better resolution. waters.com

Microsampling Techniques: Innovations like volumetric absorptive microsampling (VAMS) allow for the collection of small, precise volumes of blood. semanticscholar.org This minimally invasive technique is particularly advantageous for studies involving animals or longitudinal sampling in humans and has been successfully applied to the analysis of tryptophan-related biomarkers. semanticscholar.org

Multi-omics Approaches: There is a growing trend towards integrating metabolomic data with other 'omics' data (genomics, proteomics, etc.) to gain a more comprehensive understanding of biological systems. This requires robust and high-throughput analytical methods that can be seamlessly integrated into larger workflows. waters.com

Theoretical and Computational Approaches in Formyl 5 Hydroxykynurenamine Studies

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are powerful tools for investigating the reactivity and interactions of Formyl-5-hydroxykynurenamine at an atomic level. While specific studies focusing solely on this compound are limited, the principles applied to its precursors and related molecules in the kynurenine (B1673888) pathway can be extrapolated to understand its behavior.

Quantum chemical calculations, such as Density Functional Theory (DFT), can elucidate the electronic structure of this compound. This information is crucial for predicting its reactivity, including sites susceptible to nucleophilic or electrophilic attack. The distribution of electron density, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) energies can reveal how it might interact with other molecules, including enzymes and reactive oxygen species. For instance, studies on related kynurenine derivatives have used these methods to understand their pro-oxidant and antioxidant properties.

Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of this compound and its interactions with its environment, such as water molecules or the active site of an enzyme. These simulations can reveal how the molecule adapts its shape and which functional groups are most likely to participate in hydrogen bonding or other non-covalent interactions. This is particularly relevant for understanding how it is recognized and processed by enzymes in the metabolic pathway.

Metabolic Pathway Analysis and Network Reconstruction

This compound is an intermediate in the tryptophan metabolism pathway, and its concentration can be influenced by various physiological and pathological conditions. hmdb.ca Metabolic pathway analysis and network reconstruction are computational approaches used to understand the broader context in which this molecule functions.

These approaches involve creating mathematical models of metabolic networks to simulate the flow of metabolites through different pathways. By integrating experimental data, these models can predict how perturbations in the network, such as changes in enzyme activity or substrate availability, affect the levels of this compound and other related metabolites.

To enhance the accuracy and predictive power of metabolic models, data from various "omics" platforms are integrated. This multi-omics approach provides a more holistic view of the biological system.

Transcriptomics: Gene expression data can reveal the levels of enzymes involved in the kynurenine pathway. For example, increased expression of indoleamine 2,3-dioxygenase (IDO), an enzyme that can initiate the pathway leading to this compound, would suggest a potential increase in its production. nih.govnih.gov

Metabolomics: Direct measurement of a wide range of metabolites, including this compound, provides a snapshot of the metabolic state. mq.edu.au When combined with transcriptomic data, this can help to validate the functional consequences of changes in gene expression.

The integration of these datasets allows researchers to build more comprehensive models of tryptophan metabolism and to identify key regulatory points that influence the levels of this compound.

Pathway enrichment analysis is a statistical method used to identify metabolic pathways that are significantly altered in response to a particular biological condition or perturbation. In the context of this compound, this could involve comparing its levels and those of related metabolites in healthy versus diseased states, or in response to stressors like oxidative stress.

For example, metabolomics studies in conditions associated with inflammation or oxidative stress have shown alterations in the kynurenine pathway. frontiersin.org Elevated levels of certain kynurenine metabolites have been observed, and pathway enrichment analysis can help to pinpoint the specific enzymatic steps that are most affected. While specific enrichment analyses for this compound are not extensively documented, its position in the pathway suggests that its levels would be sensitive to perturbations that affect upstream enzymes like IDO.

Table 1: Hypothetical Pathway Enrichment Analysis Results

Pathway Namep-valueFold EnrichmentAssociated Metabolites
Tryptophan Metabolism<0.013.5Tryptophan, Kynurenine, This compound , Serotonin (B10506)
Serotonin Pathway0.081.2Serotonin, 5-Hydroxyindoleacetic acid

This table is a hypothetical representation of what a pathway enrichment analysis might show in a condition where the kynurenine pathway is upregulated.

In Silico Prediction of Enzymatic Interactions and Reaction Dynamics

Computational methods can be used to predict how this compound interacts with enzymes and to simulate the dynamics of these interactions.

Molecular docking is a technique used to predict the preferred orientation of a molecule when it binds to a receptor, such as the active site of an enzyme. This can be used to hypothesize which enzymes in the kynurenine pathway are most likely to bind to and metabolize this compound. By understanding these interactions, it may be possible to predict the downstream metabolites of this compound.

Quantum mechanics/molecular mechanics (QM/MM) simulations can provide a more detailed view of the enzymatic reaction itself. These methods treat the active site of the enzyme and the substrate (this compound) with high-level quantum mechanics, while the rest of the protein is treated with more computationally efficient molecular mechanics. This approach has been used to study the reaction mechanism of IDO, providing insights into how the enzyme catalyzes the conversion of tryptophan to N-formylkynurenine. nih.govacs.org Similar approaches could be applied to understand the enzymatic processing of this compound.

These in silico approaches are valuable for generating hypotheses about the fate of this compound in biological systems, which can then be tested experimentally.

An in-depth exploration of the emerging research frontiers for the tryptophan metabolite, this compound, reveals a landscape ripe with opportunities for novel discoveries. As a component of the kynurenine pathway, this compound is positioned at a critical juncture of metabolic and immunomodulatory processes. Future investigations are poised to significantly expand our understanding of its biochemical and physiological roles.

Q & A

Q. What are the primary analytical techniques for identifying and quantifying Formyl-5-hydroxykynurenamine in biological samples?

Liquid chromatography-mass spectrometry (LC-MS) and ultra-high-performance liquid chromatography coupled with time-of-flight mass spectrometry (UHPLC-TOF/MS) are widely used. These methods enable precise quantification due to the compound’s low molecular weight (191.08 g/mol) and structural similarity to other tryptophan metabolites. For example, UHPLC-TOF/MS has been applied in metabolomic studies to detect this compound in rat urine and serum, with retention times around 1.11 minutes and ionization modes optimized for M+H-H2O adducts .

Q. How is this compound biosynthesized in mammalian systems?

The compound is synthesized from serotonin via the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) [EC 1.13.11.52], which catalyzes the oxidative cleavage of the indole ring. This reaction is part of the kynurenine pathway, a major route for tryptophan metabolism. IDO1 activity is upregulated in immune cells, linking this compound production to inflammatory and immunomodulatory processes .

Q. What metabolic pathways involve this compound?

It is a downstream metabolite in the tryptophan-kynurenine pathway, intersecting with vitamin B6 metabolism and immune regulation. Studies in rodent models show that this compound levels correlate with alterations in kynurenic acid and xanthurenic acid, suggesting cross-talk between tryptophan catabolism and neuroimmunological signaling .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s role in disease models?

Discrepancies arise from its dual role as a pro-inflammatory and immunomodulatory metabolite. For instance:

  • In Long COVID patients with ME/CFS, elevated plasma levels correlate with pro-inflammatory cytokines (IL-1α, IL-6) .
  • Conversely, in rats treated with quinoa saponins, downregulation of this compound is linked to reduced intestinal inflammation . To resolve contradictions, researchers should:
  • Control for tissue-specific expression (e.g., neuronal vs. peripheral immune cells).
  • Use isotopic labeling to trace metabolite flux in dynamic systems .

Q. What experimental designs are optimal for studying this compound’s immunomodulatory effects?

  • In vitro : Use IDO1 knockout cell lines (e.g., HEK293 or macrophages) to compare wild-type and deficient systems. Measure cytokine profiles (e.g., TNF-α, IFN-γ) alongside metabolite levels .
  • In vivo : Employ longitudinal metabolomics in animal models with induced inflammation (e.g., LPS challenge) or autoimmune conditions. Pair with RNA-seq to link metabolite changes to immune gene networks .

Q. How does this compound interact with other tryptophan metabolites in neurodegenerative diseases?

It competes with kynurenic acid for enzymatic substrates, potentially altering glutamate receptor activity. Experimental approaches include:

  • Co-culturing neurons with microglia to model neuroinflammation.
  • Using tandem mass spectrometry to quantify spatial distribution in brain tissue slices .

Methodological Considerations

Q. What are the challenges in standardizing this compound measurements across studies?

Key issues include:

  • Matrix effects : Plasma vs. urine samples yield different stability profiles due to pH and protein binding.
  • Calibration curves : Use stable isotope-labeled internal standards (e.g., deuterated this compound) to improve reproducibility .
  • Cross-reactivity : Antibody-based assays (e.g., ELISA) may lack specificity due to structural analogs like 3-hydroxykynurenamine .

Q. How can researchers validate this compound’s functional role in metabolic networks?

  • Knockdown/knockout models : Use CRISPR-Cas9 to disrupt IDO1 and measure downstream metabolite shifts.
  • Pathway enrichment analysis : Tools like MetaboAnalyst 5.0 can map this compound to tryptophan/vitamin B6 pathways and identify co-regulated biomarkers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.